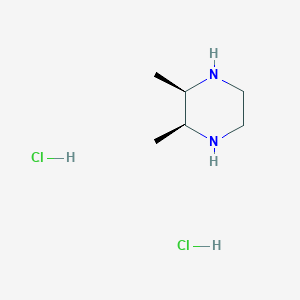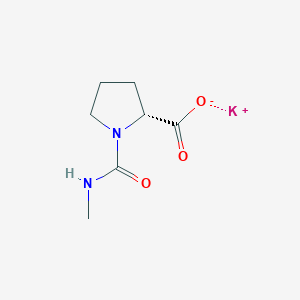![molecular formula C18H25N3O2S B2742732 2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one CAS No. 1311623-27-4](/img/structure/B2742732.png)
2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one is a synthetic organic compound with a complex molecular structure It consists of a cyclopentyl group, a piperazine ring, and a pyridine moiety with a methylsulfanyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one typically involves multiple steps, including:
Formation of the Cyclopentyl Moiety: : Starting from cyclopentanone, cyclopentyl derivatives can be synthesized through reduction or alkylation reactions.
Piperazine Ring Formation: : The piperazine ring can be constructed by the cyclization of ethylenediamine or similar diamines with dihaloalkanes under basic conditions.
Pyridine-3-Carbonyl Piperazine Formation: : Introducing the pyridine moiety involves reacting 3-pyridinecarbonyl chloride with piperazine in the presence of a base like triethylamine.
Methylsulfanyl Substitution: : The methylsulfanyl group can be introduced by reacting a suitable pyridine derivative with methylthiolating agents like methyl iodide.
Final Coupling: : The final compound is assembled by coupling the cyclopentyl group, the piperazine ring, and the substituted pyridine under optimized reaction conditions such as temperature and solvent choices.
Industrial Production Methods
Industrial-scale synthesis involves scaling up the laboratory procedures while optimizing for yield, purity, and safety. Catalysts and high-throughput reactors are often employed to enhance efficiency. The process may be adjusted to comply with environmental regulations and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the sulfur moiety, forming sulfoxides or sulfones.
Reduction: : Reduction can occur at the carbonyl group to form alcohol derivatives.
Substitution: : Nucleophilic substitution reactions are common due to the presence of the piperazine nitrogen and pyridine ring.
Hydrolysis: : The compound can hydrolyze under acidic or basic conditions, cleaving the piperazine or carbonyl linkages.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Ammonia, primary amines.
Hydrolysis conditions: : Acidic (HCl), Basic (NaOH).
Major Products Formed
Oxidation products: : Sulfoxides, sulfones.
Reduction products: : Alcohols.
Substitution products: : Amino derivatives.
Hydrolysis products: : Cleaved fragments of the original compound.
Aplicaciones Científicas De Investigación
2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one has diverse applications in scientific research, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a ligand in binding studies.
Medicine: : Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: : Utilized in the development of specialty chemicals and as an intermediate in manufacturing.
Mecanismo De Acción
The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The piperazine and pyridine moieties facilitate binding to these targets, modulating their activity or function. Pathways involved may include inhibition or activation of specific enzymes or receptors, leading to downstream biological effects.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one stands out due to its unique combination of functional groups, enhancing its versatility and efficacy in various applications. Similar compounds might include:
2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]morpholine}
2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperidine}
The presence of the piperazine ring in our compound provides specific advantages in terms of binding affinity and selectivity.
This compound's unique structural elements make it a valuable subject for further research and development, promising advances in multiple scientific and industrial fields.
Propiedades
IUPAC Name |
2-cyclopentyl-1-[4-(6-methylsulfanylpyridine-3-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-24-16-7-6-15(13-19-16)18(23)21-10-8-20(9-11-21)17(22)12-14-4-2-3-5-14/h6-7,13-14H,2-5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBNBLCTYSSZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)C(=O)N2CCN(CC2)C(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2742652.png)


![1-sec-butyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2742658.png)



![2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline](/img/structure/B2742663.png)
![ethyl (2Z)-2-[(2-chloro-5-nitrobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2742665.png)



